molecular formula C14H11Br B15333518 4-(1-Bromoethenyl)-1,1a(2)-biphenyl CAS No. 154226-66-1

4-(1-Bromoethenyl)-1,1a(2)-biphenyl

Cat. No.: B15333518
CAS No.: 154226-66-1
M. Wt: 259.14 g/mol
InChI Key: STCDREJWCNNOBN-UHFFFAOYSA-N
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Description

4-(1-Bromovinyl)-1,1 inverted exclamation mark -biphenyl is an organic compound that features a bromovinyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromovinyl)-1,1 inverted exclamation mark -biphenyl typically involves the bromination of a suitable precursor. One common method is the bromination of deactivated aromatic compounds using N-bromosuccinimide (NBS) in concentrated sulfuric acid . This method provides a practical and commercially viable route for the synthesis of bromo compounds in good yields.

Industrial Production Methods

Industrial production of 4-(1-Bromovinyl)-1,1 inverted exclamation mark -biphenyl may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromovinyl)-1,1 inverted exclamation mark -biphenyl can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Addition Reactions: The bromovinyl group can participate in addition reactions with various reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while addition reactions can produce different addition products depending on the reagent.

Scientific Research Applications

4-(1-Bromovinyl)-1,1 inverted exclamation mark -biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-Bromovinyl)-1,1 inverted exclamation mark -biphenyl involves its interaction with various molecular targets and pathways. The bromovinyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of different products. The biphenyl structure provides stability and rigidity, which can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Bromovinyl)-1,1 inverted exclamation mark -biphenyl is unique due to its combination of a bromovinyl group and a biphenyl structure. This combination imparts specific chemical properties that can be exploited in various applications, making it distinct from other brominated compounds.

Properties

CAS No.

154226-66-1

Molecular Formula

C14H11Br

Molecular Weight

259.14 g/mol

IUPAC Name

1-(1-bromoethenyl)-4-phenylbenzene

InChI

InChI=1S/C14H11Br/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H2

InChI Key

STCDREJWCNNOBN-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)C2=CC=CC=C2)Br

Origin of Product

United States

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